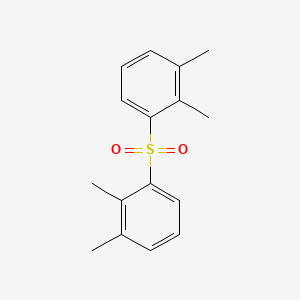

Di-2,3-xylyl sulfone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)sulfonyl-2,3-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2S/c1-11-7-5-9-15(13(11)3)19(17,18)16-10-6-8-12(2)14(16)4/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGPZWCEELGKFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)S(=O)(=O)C2=CC=CC(=C2C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30577790 | |

| Record name | 1,1'-Sulfonylbis(2,3-dimethylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49853-93-2, 27043-27-2 | |

| Record name | Di-2,3-xylyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049853932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Sulfonylbis(2,3-dimethylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dixylyl Sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-2,3-XYLYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQ863AV825 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparation of Di 2,3 Xylyl Sulfone

Classical Approaches to Sulfone Synthesis

Classical methods for sulfone synthesis often involve electrophilic aromatic substitution or the oxidation of sulfur-containing precursors. These techniques, while sometimes requiring harsh conditions or producing by-products, have been instrumental in establishing the synthetic landscape for diaryl sulfones.

The Friedel-Crafts sulfonylation is a cornerstone method for synthesizing diaryl sulfones, involving the electrophilic substitution of an aromatic ring with a sulfonyl group. This reaction typically utilizes a sulfonyl halide or sulfonic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or triflic acid (TfOH) chemistryviews.orgresearchgate.netresearchgate.netscispace.comthieme-connect.comrsc.orghcmuaf.edu.vn.

While direct examples for Di-2,3-xylyl sulfone are not extensively detailed in the provided literature, the principles are well-established for substituted arenes like xylenes. For instance, the sulfonylation of m-xylene (B151644) with toluene-p-sulfonyl chloride using solid acid catalysts like Fe³⁺-montmorillonite has been reported to yield the corresponding sulfone with good selectivity and yields scispace.comrsc.orgresearchgate.net. Similarly, the reaction of p-xylene (B151628) with methanesulfonyl fluoride (B91410) in the presence of AlCl₃ or AlBr₃ has been shown to produce the desired sulfone in high yields (91%), circumventing the undesired chlorination observed with methanesulfonyl chloride google.com. These studies suggest that applying similar Friedel-Crafts conditions, using a suitable xylyl derivative (such as 2,3-dimethylbenzene or a 2,3-xylyl sulfonyl halide) and an appropriate catalyst, could be effective for the synthesis of this compound.

Table 2.1.1: Friedel-Crafts Sulfonylation of Xylenes (Illustrative Examples)

| Arene Substrate | Sulfonylating Agent | Catalyst/Conditions | Yield | Reference |

| m-Xylene | Toluene-p-sulfonyl chloride | Fe³⁺-montmorillonite, reflux | Good | scispace.comresearchgate.net |

| p-Xylene | Methanesulfonyl fluoride | AlCl₃ or AlBr₃ | 91% | google.com |

| Arene | Aryl sulfonyl chloride | TfOH (20 mol%), 160 °C, 24 h | Good to excellent | researchgate.net |

| 1,3-Dimethoxybenzene | p-Toluenesulfonic anhydride | Chloroaluminate ionic liquid on magnetic nanoparticles, 115°C, 2.3 h | 82% | hcmuaf.edu.vn |

Another classical route to sulfones involves the oxidation of the corresponding sulfides. This method requires the prior synthesis of Di-2,3-xylyl sulfide (B99878), followed by its oxidation to the sulfone using various oxidizing agents. Common oxidants include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), sodium perborate, and sodium percarbonate thieme-connect.comjchemrev.comorganic-chemistry.orgresearchgate.netorganic-chemistry.orgresearchgate.net.

For example, the oxidation of diaryl sulfides to sulfones can be efficiently achieved using hydrogen peroxide in the presence of catalysts such as tantalum carbide or niobium carbide, with niobium carbide specifically yielding sulfones organic-chemistry.orgorganic-chemistry.org. Electrochemical oxidation of diaryl sulfides has also been reported, where sulfones are formed as the major product under specific current conditions (10 or 20 mA for 10 h in MeOH) acs.orgresearchgate.net. Furthermore, methods employing sodium chlorite (B76162) (NaClO₂) and hydrochloric acid (HCl) in organic solvents have demonstrated high yields and selectivity for converting sulfides to sulfones, such as the near-quantitative conversion of diphenyl sulfide to diphenyl sulfone researchgate.netmdpi.com. While specific details for Di-2,3-xylyl sulfide oxidation are not explicitly provided, these general methods are applicable to the synthesis of this compound.

Table 2.1.2: Oxidation of Sulfides to Sulfones (Illustrative Examples)

| Sulfide Substrate | Oxidant/Conditions | Yield | Selectivity | Reference |

| Diaryl sulfides | Electrochemical, 10-20 mA, MeOH, 10 h | Major product | High | acs.orgresearchgate.net |

| Diphenyl sulfide | NaClO₂ (5.0 equiv), HCl (4.0 equiv), MeCN, RT, 1 h | 96% | High | researchgate.netmdpi.com |

| Sulfides | H₂O₂ (30%) + Niobium carbide catalyst | High | Sulfones | organic-chemistry.orgorganic-chemistry.org |

| Sulfides | H₂O₂ + Triflic acid | High | Sulfoxides | organic-chemistry.org |

Modern and Novel Synthetic Routes

Modern synthetic chemistry continues to develop more efficient, selective, and environmentally benign methods for sulfone synthesis, often leveraging catalysis.

Catalytic approaches offer advantages in terms of milder reaction conditions, reduced waste, and improved yields. These methods encompass various catalytic systems, including metal-catalyzed reactions and organocatalysis.

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for C-S bond formation, leading to the synthesis of diaryl sulfones. Palladium-catalyzed coupling of sulfonyl chlorides with organostannanes or organoboronic acids, and copper-catalyzed coupling of sulfonyl chlorides with arylboronic acids or organozinc reagents, are notable examples thieme-connect.com. Suzuki-type radical cross-coupling of boronic acids with sulfonyl chlorides has also been reported as a strategy for sulfone synthesis researchgate.net. While direct applications to this compound are not detailed, these methods provide a framework for coupling appropriate xylyl-containing precursors, such as 2,3-xylyl halides or boronic acids, with sulfur sources.

Photoredox catalysis, utilizing visible light to drive chemical transformations, represents a rapidly advancing frontier in organic synthesis. While specific examples of photoredox catalysis for the synthesis of this compound are not prominent in the reviewed literature, this methodology is increasingly applied to C-S bond formation and the synthesis of various organic compounds. Research into organophotocatalysis for C(sp²)-H bond sulfonylation has been reported for specific substrate classes researchgate.net, suggesting potential future developments in this area for diaryl sulfone synthesis, including this compound.

Green Chemistry Approaches in this compound Preparation

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce environmental impact through atom economy, reduced waste, and the use of safer solvents and reagents. For sulfone synthesis, several environmentally benign strategies have been developed. These include catalyst-free and additive-free reactions, which simplify procedures and minimize waste streams mdpi.com. For instance, the hydrosulfonylation of 1,3-dienes with sulfinic acids can be performed under ambient air at room temperature, demonstrating excellent atom economy and scalability potential, aligning with green chemistry principles mdpi.com.

Other sustainable approaches involve the use of alternative reaction media, such as deep eutectic solvents (DES), which can serve as eco-friendly alternatives to volatile organic compounds (VOCs) in multicomponent sulfonylation reactions. DES offer advantages like recyclability, biodegradability, and low cost rsc.org. Furthermore, methods employing oxidants like hydrogen peroxide (H₂O₂) with water as the solvent, or using O₂/air as the terminal oxidant, have been reported for the efficient and selective oxidation of sulfides to sulfones, contributing to greener synthetic pathways organic-chemistry.org. These general green chemistry strategies can be adapted for the synthesis of this compound by selecting appropriate xylyl precursors and reaction conditions.

Multi-component Reactions for this compound Analogues

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a desired product, often with high atom economy and reduced steps tcichemicals.com. While specific MCRs directly yielding this compound are not extensively detailed, related methodologies for sulfone synthesis exist. For example, a three-component cascade reaction has been developed for the synthesis of sulfone derivatives by reacting olefins, quinoxalin-2(1H)-ones, and sodium sulfonates, utilizing water as a reaction solvent mdpi.com.

Another approach involves multicomponent sulfonylation reactions carried out in deep eutectic solvents (DES), which offer a sustainable and efficient route to (hetero)aryl sulfones without the need for additional metal catalysts or volatile organic solvents rsc.org. Additionally, MCRs involving the direct insertion of sulfur dioxide (SO₂) into organic molecules represent a growing area of research for sustainable sulfone synthesis nih.govrsc.org. These MCR strategies provide pathways to synthesize various sulfone analogues, which could include derivatives of this compound by judicious choice of starting materials.

Regioselectivity and Stereoselectivity in this compound Synthesis

Controlling the precise placement of substituents (regioselectivity) and the spatial arrangement of atoms (stereoselectivity) is crucial in organic synthesis. While this compound itself is symmetrical, the synthesis of related compounds or the use of sulfone moieties in stereoselective transformations highlights these concepts.

Regioselectivity: In the synthesis of substituted aromatic sulfones, regioselectivity is often dictated by the choice of starting aromatic compound. For this compound, the use of pure 2,3-xylene as the precursor in sulfonation reactions ensures the correct regiochemistry of the xylyl substituents. Transition-metal catalyzed cross-coupling reactions involving substituted aromatic compounds also require careful control of regioselectivity, especially when dealing with substrates bearing multiple potential reaction sites chemrxiv.orgresearchgate.net. For example, regioselective benzylic metalation of substituted toluenes has been achieved using specific lithium amide bases, enabling controlled functionalization at the benzylic position researchgate.net.

Stereoselectivity: Sulfones can be involved in stereoselective synthesis in two primary ways: as chiral building blocks or as reagents that facilitate stereocontrol. For instance, the Ni-catalyzed cross-coupling of enantioenriched cyclic alkyl sulfones with aryl Grignard reagents has demonstrated high enantiospecificity, yielding products with retention of stereochemistry chemrxiv.org. Furthermore, di- and monofluoromethyl phenyl sulfones have been utilized as robust nucleophilic reagents in the diastereoselective synthesis of chiral fluorinated amines, achieving excellent diastereoselectivities cas.cn. These examples illustrate the importance of stereochemical control in reactions involving sulfone functionalities or sulfone-derived reagents.

Optimization of Reaction Conditions and Yields for this compound Production

Optimizing reaction conditions is paramount for maximizing yields, purity, and efficiency in chemical synthesis. For sulfone production, this often involves fine-tuning parameters such as catalyst selection, solvent, temperature, reaction time, and reactant stoichiometry.

In transition-metal catalyzed cross-coupling reactions, the choice of catalyst (e.g., palladium or nickel complexes), ligands (e.g., phosphines like SPhos or bipyridine derivatives), base, and solvent system significantly impacts yields and reaction rates chemrxiv.orggoogle.com. For example, optimization studies for aryl coupling have shown that different substituents on the aromatic rings require specific reaction conditions to achieve optimal yields, necessitating tailored protocols for each substrate google.com.

For oxidation-based syntheses, such as the conversion of sulfides to sulfones, reaction parameters like the choice of oxidant (e.g., tert-butyl hydroperoxide (TBHP), hydrogen peroxide (H₂O₂), or Selectfluor), solvent, and temperature are critical for controlling selectivity (sulfoxide vs. sulfone formation) and maximizing product yield organic-chemistry.orgresearchgate.net. For instance, using specific solvents like chloroform (B151607) can lead to higher yields of sulfoxides with minimal sulfone byproduct, while other solvents might favor sulfone formation researchgate.net. Careful control of oxidant equivalents and reaction time is also essential to prevent over-oxidation or unwanted side reactions researchgate.net.

General methods for diaryl sulfone synthesis, such as the Friedel-Crafts type sulfonylation of arenes with sulfur trioxide or chlorosulfonic acid, often benefit from optimized reaction temperatures and controlled addition of sulfonating agents to manage exothermicity and minimize byproduct formation, such as unwanted sulfone isomers or polysulfonation smolecule.comgoogle.com.

Scale-Up Considerations for this compound Synthesis

Scaling up chemical syntheses from laboratory benchtop to industrial production involves addressing challenges related to process robustness, safety, cost-effectiveness, and consistent yield and purity. While specific scale-up protocols for this compound are not widely published, general principles from related sulfone syntheses and complex molecule production are applicable.

For reactions that have demonstrated good yields and selectivity on a small scale, factors such as heat transfer, mixing efficiency, reagent addition rates, and purification methods become critical at larger scales researchgate.net. For example, reactions that are sensitive to temperature or concentration gradients may require specialized reactor designs to maintain optimal conditions. The use of catalysts, particularly precious metal catalysts, necessitates efficient recovery and recycling strategies for economic viability rsc.org.

Compound List

this compound

Xylene

2,3-Xylene

Sulfones

Allylic sulfones

Diaryl sulfones

(Hetero)aryl sulfones

Sulfoxides

Sulfides

Chlorosulfonic acid

Sulfur trioxide (SO₃)

Sulfinic acids

Sulfonates

Quinoxalin-2(1H)-ones

Sodium sulfonate

N-Hydroxylamines

Enynes

Cyclic alkyl sulfones

Aryl sulfones

Grignard reagents

Phenyl sulfoxides

Bipyridyls

Organolithiums

Substituted toluenes

Di- and monofluoromethyl phenyl sulfones

Chiral fluorinated amines

Sulfonamides

Sulfonyl chlorides

Sulfonic acid derivatives

Sulfinate salts

Thiophenol

Largazole

Chemical Reactivity and Transformation of Di 2,3 Xylyl Sulfone

Electrophilic Aromatic Substitution Reactions on Di-2,3-xylyl Sulfone

Electrophilic Aromatic Substitution (EAS) is a foundational reaction class for arenes. The outcome of such reactions on this compound is governed by the cumulative directing effects of the sulfonyl group and the two methyl groups on each aromatic ring.

The sulfonyl group (-SO₂-) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms. This effect deactivates the aromatic rings towards electrophilic attack, making reactions slower compared to benzene. By withdrawing electron density, the sulfonyl group directs incoming electrophiles primarily to the meta position. masterorganicchemistry.com

Conversely, the methyl groups (-CH₃) are electron-donating groups through an inductive effect. libretexts.org They are classified as activating groups that direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

In this compound, these effects are in opposition. On each 2,3-dimethylphenyl ring, the potential sites for substitution are C4, C5, and C6.

Position C4: This position is ortho to the methyl group at C3 and meta to the methyl group at C2. It is also para to the sulfonyl group's point of attachment (C1).

Position C5: This position is para to the methyl group at C2 and meta to the methyl group at C3. It is meta to the sulfonyl group's attachment point.

Position C6: This position is ortho to the methyl group at C2 and is also ortho to the sulfonyl group's attachment point.

Considering these competing influences, substitution at the C5 position is predicted to be the most favorable outcome. The strong meta-directing influence of the deactivating sulfonyl group aligns with the ortho/para-directing influence of the methyl groups at this position. Substitution at C4 is less likely due to being para to the deactivating sulfonyl group, while the C6 position is sterically hindered by its proximity to both the C2-methyl group and the bulky sulfonyl bridge.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of a 2,3-Xylyl Ring

| Position | Influence of -SO₂R (at C1) | Influence of -CH₃ (at C2) | Influence of -CH₃ (at C3) | Steric Hindrance | Predicted Outcome |

| C4 | Deactivating (Para) | Meta | Ortho (Activating) | Moderate | Minor Product |

| C5 | Meta (Directing) | Para (Activating) | Meta | Low | Major Product |

| C6 | Ortho (Deactivating) | Ortho (Activating) | --- | High | Very Minor/No Product |

Common EAS reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would be expected to yield the 5-substituted derivative as the primary product, albeit requiring harsher conditions than for more activated aromatic systems.

Nucleophilic Reactions Involving this compound

The sulfonyl group is generally resistant to direct nucleophilic attack at the sulfur atom due to steric hindrance and the absence of a good leaving group. However, the reactivity of sulfones in nucleophilic processes is multifaceted.

Nucleophilic Aromatic Substitution (SNAr): This type of reaction is unlikely for this compound. SNAr requires the aromatic ring to be electron-deficient, typically achieved by the presence of multiple strong electron-withdrawing groups. The electron-donating methyl groups on the xylyl rings counteract the withdrawing effect of the sulfone, rendering the rings insufficiently activated for this pathway.

Reactions via α-Sulfonyl Carbanions: A key feature of sulfone chemistry is the ability of the sulfonyl group to stabilize an adjacent negative charge. While this compound itself lacks protons on the carbons alpha to the sulfonyl group (the aromatic carbons), derivatives containing an alkyl chain attached to the sulfur could undergo this reaction. For example, a related compound like methyl 2,3-xylyl sulfone could be deprotonated with a strong base (e.g., n-butyllithium) to form a nucleophilic α-sulfonyl carbanion, which can then react with various electrophiles.

Cleavage and Rearrangement Reactions of the Sulfone Moiety

The carbon-sulfur bonds in diaryl sulfones are notably stable and require specific conditions for cleavage.

Reductive Cleavage: The C–S bond can be broken under reductive conditions. Reagents like samarium(II) iodide (SmI₂) or alkali metals (e.g., sodium amalgam) are commonly used for desulfonylation. strath.ac.uk These reactions often proceed through radical anion intermediates. For this compound, reductive cleavage would likely yield 2,3-dimethylbenzene and a corresponding sulfinic acid derivative, or potentially undergo complete desulfurization to the parent arene under forcing conditions.

Rearrangement Reactions: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where an aryl group migrates. wikipedia.orgorganicreactions.org In the context of sulfones, this typically requires a nucleophilic group (like -OH or -NH₂) tethered to the second aryl ring, which can attack the first ring ortho to the sulfone bridge. acs.orgnih.gov For the parent this compound, this reaction is not feasible. However, a suitably functionalized derivative, such as one containing a hydroxyl group ortho to the sulfone on one of the rings, could potentially undergo a Smiles or Truce-Smiles rearrangement upon treatment with a strong base. wikipedia.orgmanchester.ac.uk

Functionalization of this compound Derivatives

Once initial functionalization is achieved, such as through the electrophilic substitution described in section 3.1, the resulting derivatives can undergo further transformations.

Modification of Substituents: If a nitro group were introduced at the C5 position (5-nitro-di-2,3-xylyl sulfone), it could be readily reduced to an amino group (-NH₂) using standard reagents like SnCl₂/HCl or catalytic hydrogenation. This amine could then be diazotized to form a diazonium salt, a versatile intermediate for introducing a wide range of other functional groups (e.g., -OH, -CN, halogens).

Modification of Methyl Groups: The benzylic methyl groups could potentially be functionalized via free-radical halogenation (e.g., using N-bromosuccinimide), followed by nucleophilic substitution to introduce groups like alcohols, ethers, or nitriles.

Post-Synthetic Modification of Polymers: In materials science, polysulfones are often functionalized after polymerization. rsc.org Analogous strategies could be applied to discrete molecules like this compound derivatives, where functional handles are installed and then elaborated upon.

This compound as a Synthon in Organic Synthesis

The sulfonyl group is often termed a "chemical chameleon" because its reactivity can be modulated, making sulfone-containing molecules valuable synthons in organic synthesis. researchgate.net

Applications in Carbon-Carbon Bond Formation (e.g., Julia Olefination)

The Julia olefination is a powerful method for creating carbon-carbon double bonds. It involves the reaction of an α-sulfonyl carbanion with an aldehyde or ketone. It is crucial to note that this compound itself cannot participate directly as the sulfone component in this reaction because it lacks the necessary α-protons to form the required carbanion.

However, a derivative such as (2,3-xylylsulfonyl)methane could be an effective substrate. The reaction would proceed as follows:

Deprotonation of (2,3-xylylsulfonyl)methane with a strong base (e.g., an organolithium reagent) to generate the nucleophilic carbanion.

Addition of this carbanion to an aldehyde or ketone.

Subsequent steps involving either reductive elimination (in the classical Julia-Lythgoe olefination) or a spontaneous Smiles-type rearrangement and elimination (in the Julia-Kocienski modification) to yield the final alkene. The 2,3-xylylsulfonyl group would act as a leaving group in this sequence.

Role in Heterocyclic Compound Synthesis

Diaryl sulfones can serve as precursors for the synthesis of sulfur-containing heterocyclic compounds, most notably dibenzothiophene (B1670422) S,S-dioxides. A common strategy involves a directed ortho-lithiation. chemistryviews.orgnih.gov

For this compound, treatment with a strong base like n-butyllithium could selectively deprotonate the C6 position, which is ortho to the sulfone bridge. The resulting organolithium species can then react with an electrophile. If this process is performed on both rings (double ortho-lithiation) followed by reaction with a suitable dielectrophile, or through an intramolecular cyclization pathway, it could lead to the formation of a tetramethyl-dibenzothiophene S,S-dioxide. wikipedia.orgacs.org This approach leverages the sulfonyl group's ability to direct metalation to its adjacent positions, providing a route to complex fused-ring systems.

Diels-Alder Reactions and Cycloadditions Involving Sulfone Moieties

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. The sulfonyl group, being strongly electron-withdrawing, can activate an adjacent double or triple bond, making the molecule a potent dienophile.

Despite the general reactivity of vinyl and acetylenic sulfones in Diels-Alder reactions, a thorough search of scientific databases and literature yields no specific studies or documented examples of this compound acting as either a diene or a dienophile in such transformations. The steric hindrance imposed by the two ortho-methyl groups on each aromatic ring may influence its reactivity, but without experimental data, this remains speculative.

Similarly, other cycloaddition reactions, such as [2+2] or [3+2] cycloadditions, where sulfones can also participate, have not been reported specifically for this compound. The thermal decomposition of a related compound, bis-2,4-xylylsulphonyl-diazomethane, has been studied and was found to be complex, yielding various products, but this does not provide direct insight into the cycloaddition behavior of the sulfone moiety in this compound. rsc.org

Illustrative Data on Cycloaddition Reactions of Sulfones (General Examples)

To provide context on the expected reactivity of sulfone-containing molecules in cycloaddition reactions, the following table presents general examples found in the literature for other sulfone compounds. It is crucial to note that this data is not specific to this compound.

| Diene / Dipole | Dienophile / Dipolarophile | Reaction Type | Product | Reference |

| 2,3-bis(phenylsulfonyl)-1,3-butadiene | Allyl-substituted bis(phenylsulfonyl)methanes | [4+2] Cycloaddition followed by elimination | Alkenyl-substituted allenes | researchgate.net |

| 2-Alkynylaryldiazonium tetrafluoroborates | γ-hydroxyl terminal alkynes and SO2 | Three-component cycloaddition | Cyclic Sulfones | mdpi.com |

| 5-isopropenyl-2,3-dihydrothiophene-1,1-dioxide | 5-methylene-2,2-dimethyl-1,3-dioxane-4,6-dione | Diels-Alder | Fused tetracyclic sulfone | iomcworld.com |

Mechanistic Investigations of this compound Reactions

Mechanistic investigations are fundamental to understanding the reaction pathways, intermediates, and transition states involved in a chemical transformation. Such studies can involve kinetic analysis, isotopic labeling, computational modeling, and trapping of intermediates.

A comprehensive review of the scientific literature indicates that there are no specific mechanistic investigations published for reactions involving this compound. While general mechanisms for reactions of sulfones, such as nucleophilic substitution at the sulfur atom or reactions involving the alpha-protons, are well-established, these have not been specifically applied to or studied with this compound.

The reactivity of sulfones is diverse; they can undergo reactions such as the Ramberg-Bäcklund rearrangement, Julia-Kocienski olefination, and various reductions and oxidations. However, the applicability of these reactions to this compound and the detailed mechanisms of any such potential transformations remain uninvestigated in the available literature. Research on the thermal degradation of aromatic poly(ether sulfone)s indicates that the scission of diphenyl sulfone units occurs at high temperatures, but this is in a polymeric system and not directly comparable to the reactivity of the discrete molecule this compound. mdpi.com

Advanced Spectroscopic and Structural Characterization of Di 2,3 Xylyl Sulfone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For diaryl sulfones such as Di-2,3-xylyl sulfone and its derivatives, ¹H and ¹³C NMR are fundamental in confirming the molecular structure.

In the case of the analogous compound, di-p-tolyl sulfone, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to the aromatic and methyl protons. The aromatic protons typically appear as doublets due to ortho-coupling, with chemical shifts influenced by the electron-withdrawing sulfonyl group. The methyl protons present as a singlet in the upfield region.

Similarly, the ¹³C NMR spectrum provides valuable information about the carbon framework. The spectrum of di-p-tolyl sulfone in CDCl₃ reveals signals for the aromatic carbons, with the carbon atom directly attached to the sulfonyl group (ipso-carbon) appearing at a characteristic downfield chemical shift. The methyl carbons are observed at a typical upfield chemical shift.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Di-p-tolyl Sulfone in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.82 (d), 7.36 (d) | 129.93, 127.35 |

| Aromatic C-SO₂ | - | 137.68 |

| Aromatic C-CH₃ | - | 144.65 |

| Methyl CH₃ | 2.45 (s) | 21.59 |

Data is illustrative for di-p-tolyl sulfone and serves as an example for diaryl sulfones.

Multi-Dimensional NMR Techniques

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing connectivity within a molecule.

COSY spectra reveal proton-proton couplings, which in the case of this compound, would confirm the connectivity of the protons on the xylyl rings. For instance, it would show correlations between adjacent aromatic protons.

HMBC spectra show correlations between protons and carbons that are two or three bonds apart. This technique would be crucial in assigning the quaternary carbons of the xylyl rings by correlating them with the methyl and aromatic protons. For example, a correlation between the methyl protons and the ipso-carbon would confirm the attachment of the methyl group to the aromatic ring.

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in the solid state. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy and dipolar couplings, which provide valuable information about the local environment and packing of molecules in a crystal lattice. wikipedia.org

For diaryl sulfones, ³³S ssNMR could be particularly informative. The ³³S nucleus is a quadrupolar nucleus, and its NMR parameters are sensitive to the electronic environment around the sulfur atom. osti.gov Studies on simple sulfones have shown that the ³³S chemical shifts of diaryl sulfones are more shielded compared to dialkyl sulfones. This technique could be used to probe the symmetry and electronic structure of the sulfonyl group in this compound and its derivatives in the solid state.

Furthermore, ¹³C and ¹H ssNMR, often combined with techniques like magic-angle spinning (MAS), can provide insights into the crystallographic asymmetry and polymorphic forms of the compound. For instance, in the case of N-(p-tolyl)-dodecylsulfonamide, a related sulfonamide, solid-state NMR was used to validate the crystal structure determined from powder X-ray diffraction data. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is essential for identifying the functional groups present in a molecule. For this compound, these techniques would primarily be used to confirm the presence of the sulfonyl (SO₂) group and the aromatic rings.

The sulfonyl group gives rise to two characteristic and strong absorption bands in the IR spectrum:

Asymmetric stretching vibration (ν_as(SO₂)) : Typically observed in the range of 1350-1300 cm⁻¹.

Symmetric stretching vibration (ν_s(SO₂)) : Usually found in the range of 1160-1120 cm⁻¹.

These bands are also observable in the Raman spectrum. The spectra would also feature bands corresponding to the C-H stretching and bending vibrations of the methyl groups and the aromatic rings, as well as the C=C stretching vibrations of the aromatic rings.

Table 2: Typical Vibrational Frequencies for Diaryl Sulfones

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| SO₂ Asymmetric Stretch | 1350 - 1300 |

| SO₂ Symmetric Stretch | 1160 - 1120 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Methyl C-H Stretch | 2975 - 2850 |

This table provides general frequency ranges for the key functional groups in diaryl sulfones.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₁₆H₁₈O₂S), the molecular weight is 274.38 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 274. The fragmentation of diaryl sulfones is characterized by several key pathways. A common fragmentation involves the rearrangement of the molecular ion to a sulfinate ester, followed by the loss of SO₂ (64 Da). mdpi.com Another significant fragmentation pathway is the cleavage of the aryl-sulfur bond, leading to the formation of a xylyl cation and a xylylsulfonyl radical, or vice versa. The resulting fragment ions would provide valuable information for confirming the structure.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Plausible Fragment | Description |

| 274 | [C₁₆H₁₈O₂S]⁺ | Molecular Ion (M⁺) |

| 210 | [C₁₆H₁₈]⁺ | Loss of SO₂ |

| 169 | [C₈H₉SO₂]⁺ | Xylylsulfonyl cation |

| 105 | [C₈H₉]⁺ | Xylyl cation |

These are predicted fragmentation patterns based on the general behavior of diaryl sulfones in mass spectrometry.

X-ray Crystallography for this compound Single Crystal Structure Determination

While a crystal structure for this compound is not publicly available, the structures of many related diaryl sulfones have been determined. These studies reveal that the geometry around the sulfur atom is typically tetrahedral. The C-S-C bond angle and the O-S-O bond angle are key parameters that define the geometry of the sulfonyl group.

Conformations and Torsional Angles

The conformation of diaryl sulfones is largely determined by the torsional angles between the aromatic rings and the C-S-C plane. These torsional angles are influenced by steric hindrance between the substituents on the aromatic rings and the sulfonyl oxygen atoms.

In the solid state, the molecule will adopt a conformation that minimizes steric strain and maximizes favorable intermolecular interactions within the crystal lattice. The analysis of torsional angles (e.g., C-C-S-C) from the crystal structure would provide a quantitative measure of the rotational orientation of the xylyl groups relative to the sulfonyl group. In related structures, such as certain substituted diphenyl sulfones, the two phenyl rings are not coplanar and are twisted with respect to the C-S-C plane.

Intermolecular Interactions and Crystal Packing

Specific crystallographic data for this compound, which would detail its crystal system, space group, and unit cell dimensions, is not publicly available. Therefore, a definitive analysis of its crystal packing and intermolecular interactions cannot be provided.

However, the crystal structures of diaryl sulfones are generally governed by a combination of weak intermolecular interactions. For a molecule like this compound, one would anticipate the presence of:

C–H···O Hydrogen Bonds: The oxygen atoms of the sulfone group are effective hydrogen bond acceptors. Weak hydrogen bonds between these oxygens and the hydrogen atoms of the xylyl rings of neighboring molecules are expected to be a significant factor in the crystal packing.

Without experimental data, a table of crystallographic parameters cannot be generated.

Electronic Spectroscopy (UV-Vis) and Photophysical Properties

Detailed experimental UV-Vis absorption spectra and specific photophysical properties for this compound have not been reported in the available literature. Diaryl sulfones that are not part of a larger conjugated system typically exhibit absorption maxima in the ultraviolet region.

The expected electronic transitions for this compound would be π → π* transitions associated with the aromatic xylyl rings. The sulfone group itself is a chromophore, but its direct contribution to absorption in the near-UV range is often masked by the more intense absorptions of the aromatic rings. The presence of methyl groups on the aromatic rings may cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted diphenyl sulfone.

A representative, though hypothetical, data table for a simple diaryl sulfone is presented below for illustrative purposes, as specific data for this compound is unavailable.

Hypothetical UV-Vis Data for a Diaryl Sulfone in Dichloromethane

| Transition | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| π → π* | ~235 | >10,000 |

Regarding photophysical properties, many simple diaryl sulfones are non-fluorescent or weakly fluorescent. nih.gov The energy absorbed is typically dissipated through non-radiative pathways like vibrational relaxation or intersystem crossing. Without specific experimental data, properties such as fluorescence quantum yield and phosphorescence characteristics for this compound remain unknown.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration (if applicable to chiral derivatives)

This compound is an achiral molecule as it possesses a plane of symmetry and does not have any stereogenic centers. fda.gov Therefore, it does not exhibit optical activity and will not produce a signal in circular dichroism (CD) or optical rotatory dispersion (ORD) spectroscopy. These techniques are used to study chiral molecules, which can rotate the plane of polarized light.

For chiroptical spectroscopy to be applicable, a chiral derivative of this compound would need to be synthesized. Chirality could be introduced, for example, by:

Introducing a stereogenic center in a substituent on one of the xylyl rings.

Creating atropisomerism by introducing bulky substituents that restrict the rotation around the aryl-sulfone bonds, leading to non-superimposable mirror images.

If such chiral derivatives existed, CD and ORD spectroscopy would be powerful tools. wikipedia.org

Enantiomeric Purity: The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample.

Absolute Configuration: By comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration (R/S) of the stereogenic centers could be determined. uantwerpen.be

Since no specific chiral derivatives of this compound are described in the searched literature, no experimental chiroptical data can be presented.

Theoretical and Computational Studies of Di 2,3 Xylyl Sulfone

Quantum Chemical Calculations on Electronic Structure and Bonding

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational quantum chemistry. DFT methods, such as the widely used B3LYP functional, are favored for their balance of accuracy and computational efficiency when applied to organic molecules nih.govresearchgate.netbiointerfaceresearch.comnih.gov. Ab initio methods, like Møller-Plesset perturbation theory (MP2), offer a more rigorous approach but are computationally more demanding acs.org. These methods are employed to optimize molecular geometries, calculate bond lengths, bond angles, and atomic charges, thereby revealing the molecule's electronic structure and the nature of its chemical bonds. For Di-2,3-xylyl sulfone, these calculations would provide a detailed picture of the electron distribution around the sulfone group and the xylyl rings.

Table 1: Common DFT Functionals and Basis Sets in Molecular Studies

| Method/Functional | Basis Set | Typical Application | Reference Snippets |

| DFT (B3LYP) | 6-31G(d) | Geometry optimization, electronic structure, vibrational analysis | biointerfaceresearch.comrsc.orgresearchgate.netsmu.edumdpi.com |

| DFT (B3LYP) | 6-311G+(d,p) | Geometry optimization, electronic structure, spectral prediction | nih.govresearchgate.net |

| DFT | 6-31G | Vibrational frequency calculations | acs.org |

| Ab Initio (MP2) | 6-31G | Vibrational frequency calculations, electronic structure | acs.org |

| DFT | DMol3//DFT | Geometry optimization, electronic structure, spectral prediction | biointerfaceresearch.com |

| DFT | B3LYP/6-31+G* | Cluster studies, electronic structure, NBO analysis | acs.org |

| First-principle | N/A (general term) | Elucidating polymerization mechanisms, predicting spontaneity of reactions | mdpi.com |

A critical aspect of quantum chemical calculations is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals play a crucial role in determining a molecule's chemical reactivity, optical properties, and electronic behavior. The HOMO-LUMO energy gap is a key indicator of a molecule's stability and its potential for charge transfer or excitation researchgate.netossila.com. For this compound, analyzing the localization and energy of these orbitals can provide insights into its susceptibility to electrophilic or nucleophilic attack and its potential for electronic interactions with other molecules or surfaces rsc.orgrsc.org.

Conformational Analysis and Energy Landscapes of this compound

The spatial arrangement of atoms in a molecule, known as its conformation, significantly influences its physical and chemical properties. Computational methods are extensively used to explore the conformational space of molecules. By calculating the potential energy surface, researchers can identify stable conformers, transition states, and the energy barriers between them researchgate.netacs.orgchemrxiv.orgacs.orgscribd.com. For this compound, conformational analysis would focus on the rotations around the C-S bonds and the aryl-S bonds, as well as the orientation of the methyl groups on the xylyl rings. Understanding these conformational preferences is essential for predicting molecular interactions and reactivity.

Prediction of Spectroscopic Parameters (NMR, IR)

Computational chemistry can accurately predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, which can then be compared with experimental data for validation nih.govbiointerfaceresearch.comacs.orguni-leipzig.dersc.org. DFT calculations are commonly used to simulate NMR spectra by predicting the shielding and deshielding effects on atomic nuclei due to the electron distribution ucl.ac.ukacs.org. Similarly, IR spectra can be predicted by calculating the vibrational modes and their corresponding frequencies, which are sensitive to the molecular structure and functional groups acs.org. For this compound, these predictions would aid in the interpretation of experimental spectroscopic data and confirm its structural integrity.

Table 2: Typical Outputs from Computational Studies of Organic Molecules

| Computational Output | Description | Relevance to this compound | Reference Snippets |

| Optimized Geometry | Bond lengths, bond angles, dihedral angles, atomic coordinates defining the lowest energy structure. | Understanding the precise 3D arrangement of atoms, crucial for further analyses like electronic structure and reactivity. | nih.govresearchgate.net |

| Electronic Structure | Charge distribution (e.g., Mulliken charges), electrostatic potential maps, dipole moment. | Identifying electron-rich and electron-deficient regions, predicting sites of chemical reactivity. | nih.govbiointerfaceresearch.comnih.gov |

| Frontier Molecular Orbitals | HOMO and LUMO energies, shapes, and localization. | Predicting ionization potential, electron affinity, excitation energies, and reactivity towards electrophiles/nucleophiles. | researchgate.netrsc.orgossila.comrsc.org |

| Vibrational Frequencies (IR) | Predicted IR absorption bands corresponding to molecular vibrations (e.g., S=O stretching, C-H stretching, aromatic ring vibrations). | Aid in identifying characteristic functional groups and confirming the presence of the sulfone moiety and xylyl groups. | nih.govacs.orguni-leipzig.de |

| NMR Chemical Shifts (¹H, ¹³C) | Predicted chemical shifts for all hydrogen and carbon atoms. | Facilitating the assignment of experimental NMR spectra, confirming the structure and connectivity of the molecule. | nih.govbiointerfaceresearch.comuni-leipzig.dersc.orgnih.gov |

| Reaction Barriers/Energies | Activation energies, transition state energies, relative energies of intermediates and products. | Elucidating reaction mechanisms, identifying rate-determining steps, and predicting reaction feasibility. | smu.edumdpi.comcdnsciencepub.com |

| Conformational Energies | Relative energies of different rotamers or spatial arrangements. | Identifying the most stable conformations and understanding the energy landscape for molecular flexibility. | researchgate.netacs.orgchemrxiv.orgacs.org |

| Molecular Dynamics Trajectories | Atomic positions and velocities over time, diffusion coefficients, radial distribution functions. | Studying molecular motion, aggregation behavior, and interactions with solvents or other molecules. | researchgate.netmtu.edubiorxiv.orguni-konstanz.demdpi.com |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly DFT, is instrumental in dissecting complex reaction mechanisms. By simulating reaction pathways, researchers can identify transition states, intermediates, and determine the rate-determining steps smu.edumdpi.comcdnsciencepub.com. For this compound, this could involve studying its behavior in various chemical transformations, such as nucleophilic aromatic substitution reactions or rearrangements, by mapping the potential energy surface of the reaction. The intrinsic reaction coordinate (IRC) method is often used in conjunction with transition state calculations to trace the reaction pathway from reactants to products smu.edu.

Molecular Dynamics Simulations for this compound Aggregates or Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their aggregation, diffusion, and interactions with their environment researchgate.netmtu.edubiorxiv.orguni-konstanz.demdpi.com. While specific MD simulations focused on this compound aggregates were not detailed in the provided snippets, this technique could be applied to study how these molecules might interact with each other in condensed phases or how they might bind to surfaces or biological targets. Such simulations can reveal information about intermolecular forces, packing arrangements, and the stability of potential aggregates.

Quantitative Structure-Property Relationship (QSPR) Studies (for non-biological properties)

Extensive literature searches were conducted to identify Quantitative Structure-Property Relationship (QSPR) studies specifically focusing on the non-biological properties of this compound. QSPR is a computational methodology used to establish correlations between the chemical structure of molecules and their physical, chemical, or biological properties, enabling the prediction of properties for new or uncharacterized compounds.

However, the conducted searches did not yield any specific research findings or published QSPR models directly pertaining to this compound for non-biological property prediction. While general principles of QSPR and its application to various classes of compounds, including polymers and other organic molecules, were identified in the literature, these studies did not include this compound as a subject or data point. Consequently, it is not possible to present detailed research findings or generate data tables related to QSPR studies for this specific compound based on the available information.

The development of QSPR models typically involves the generation of molecular descriptors (numerical representations of molecular structure), the selection of relevant descriptors, and the application of statistical or machine learning techniques to build predictive models. These models are then validated using experimental data or independent test sets. Without specific studies on this compound, the application of these principles to the compound remains speculative.

Compound Mentioned:

this compound

Non Biological Applications of Di 2,3 Xylyl Sulfone

Materials Science Applications

The inherent stability and chemical nature of the sulfone group, combined with the bulky xylyl substituents, make Di-2,3-xylyl sulfone a candidate for incorporation into advanced materials.

This compound serves as a valuable monomer or additive in the synthesis of polymers, contributing to enhanced thermal stability smolecule.comontosight.ai. Its role as a building block in polymer chemistry allows for the creation of polymer chains with tailored properties. Sulfone-containing monomers are recognized for their utility in developing materials with robust performance characteristics ontosight.airesearchgate.net. The incorporation of sulfone units into polymer backbones is a known strategy to improve thermal resistance and mechanical integrity, making such polymers suitable for demanding applications ontosight.aisci-hub.sersc.org.

The structural attributes of this compound contribute to properties such as thermal stability and chemical resistance, which are crucial for high-performance engineering plastics and resins ontosight.ai. Polymers incorporating sulfone moieties generally exhibit excellent thermal performance, including high glass transition temperatures (Tg) and decomposition temperatures, alongside good resistance to various chemical environments ontosight.aisci-hub.sesolvay.comecfr.gov. These characteristics make materials derived from or containing sulfone units suitable for applications requiring durability and resilience under challenging conditions, such as in automotive components or specialized industrial parts solvay.comradicigroup.com.

While the general principles of liquid crystal formation often involve rod-like or disc-like molecules with specific electronic and structural anisotropy uh.edursc.org, direct research detailing the use of this compound specifically in the development of liquid crystalline materials or studies on its mesophase behavior was not prominent in the reviewed literature. However, the broader class of polymers, including liquid crystal polymers, are utilized in advanced material alloys google.com, suggesting potential avenues for future investigation.

Polymers containing sulfone units have been explored for their potential in optoelectronic applications due to their electronic properties, such as Lewis acidity rsc.org. While specific studies directly utilizing this compound in optoelectronic or photonic devices were not detailed in the provided search results, the general class of sulfone-containing materials is recognized for its relevance in areas like organic light-emitting diodes (OLEDs) rsc.org. Research in related areas involves metal complexes with xylyl-linked ligands for optoelectronic applications rsc.orgrsc.org.

Catalysis and Ligand Design

The role of organic molecules in metal catalysis often involves their function as ligands, which can significantly influence the catalyst's activity, selectivity, and stability google.com.

Direct evidence of this compound acting as a ligand component in metal catalysis was not found in the provided search results. However, related chemical structures, such as xylyl-linked bis-N-heterocyclic carbene (NHC) ligands, have been synthesized and investigated for their catalytic activity in palladium, platinum, and rhodium complexes researchgate.net. Furthermore, sulfone-containing compounds have been noted to interact with catalytic systems, sometimes leading to catalyst poisoning scholaris.ca, highlighting the potential for sulfone functionalities to influence catalytic processes. The broader field of sulfone chemistry includes the development of sulfonium-pincer ligands for metal complexes used in catalysis acs.org.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| CAS Number | 27043-27-2 | N/A | smolecule.com |

| IUPAC Name | 1-(2,3-dimethylphenyl)sulfonyl-2,3-dimethylbenzene | N/A | smolecule.com |

| Molecular Formula | C₁₆H₁₈O₂S | N/A | smolecule.comontosight.aiontosight.ai |

| Molecular Weight | 274.38 | g/mol | smolecule.comchemeo.com |

| SMILES | CC1=C(C(=CC=C1)S(=O)(=O)C2=CC=CC(=C2C)C)C | N/A | smolecule.com |

Table 2: General Properties of Sulfone-Containing Polymers (Indicative of Potential Applications)

| Polymer Type/Feature | Key Properties | Relevant Applications | Source |

| Sulfone Polymers | High thermal stability, chemical resistance, high deflection temperature, good resistance to oxidative aging | High-performance engineering plastics, components for plumbing, heating, and sanitary systems, automotive components | ontosight.aisolvay.com |

| Poly(aryl ether ketone sulfone)s | Outstanding thermal stability (Tg > 200°C, 5% weight loss > 548°C), improved solubility | High-performance materials | sci-hub.se |

Role in Organocatalysis

The general versatility of sulfones in organic synthesis suggests potential roles in organocatalysis, where they can act as Lewis acids or stabilize transition states. Research into sulfone derivatives has indicated their utility in facilitating organic transformations. However, specific studies highlighting this compound's direct application as an organocatalyst are not extensively detailed in the provided information.

Sulfone-based Catalytic Systems

Sulfones are integral to the development of advanced catalytic systems. Recent advancements in metal- and photocatalytic approaches have expanded the reactivity of sulfones, enabling C-C and C-X bond construction rsc.org. While this compound is not explicitly mentioned in these broad reviews, the principles apply to sulfone compounds generally. The development of catalytic systems often involves tailoring the sulfone structure to optimize performance. Research into sulfone-based catalytic systems is an active area, aiming to leverage the inherent properties of the sulfonyl group for efficient chemical transformations rsc.orgfrontiersin.org.

Analytical Chemistry Methodologies

This compound finds utility in analytical chemistry, primarily as a reference standard and in separation techniques.

This compound as an Analytical Standard

Reference materials are crucial for accurate chemical analysis. While specific details on this compound being used as an analytical standard are not explicitly found, related compounds like Methiocarb-sulfone are certified reference materials used for residue analysis lgcstandards.comlgcstandards.comsigmaaldrich.comlgcstandards.com. The availability of high-purity compounds is essential for calibrating analytical instruments and validating methods, suggesting a potential role for this compound in similar capacities, particularly if it is a compound of interest in specific industrial or environmental matrices.

Applications in Separation Techniques (e.g., Chromatography)

Chromatography, a fundamental technique for separating mixtures, relies on the differential interaction of compounds with stationary and mobile phases libretexts.orgbio-rad.comsavemyexams.comstudymind.co.uk. While this compound is not directly cited as a stationary phase or a common component in widely published chromatographic methods, the general principles of chromatography involve the use of various organic compounds. The retention factor (Rf) is a key parameter in chromatography, quantifying how far a substance moves relative to the solvent front studymind.co.ukbugskin.orggeeksforgeeks.orgumich.edu. The polarity of the stationary phase and the mobile phase significantly influences the retention time of compounds chromatographytoday.com. Related sulfone compounds, such as Di-p-tolyl sulfone, are sometimes used in comparative analyses, indicating the broader relevance of diaryl sulfones in understanding chromatographic behavior . The structural similarity of this compound to other diaryl sulfones suggests it could potentially be employed or studied within various chromatographic applications, such as High-Performance Liquid Chromatography (HPLC), where it might serve as an analyte or a component in method development.

Sensor Development Based on this compound Derivatives

Sulfone-containing compounds, particularly those with conjugated systems like vinyl sulfones, have been explored for their potential in sensor development, especially as fluorescent probes rsc.orgrsc.orgresearchgate.netmdpi.com. These derivatives can exhibit changes in their photophysical properties, such as fluorescence intensity, in response to specific analytes or environmental changes like viscosity. While this compound itself is not directly highlighted in sensor development literature, the general class of sulfones and their derivatives are recognized for their potential in creating chemosensors. Research into sulfone-based covalent organic frameworks (COFs) has shown promise for applications like the colorimetric determination of uranium mdpi.com, demonstrating the versatility of sulfone functionalities in sensing platforms.

Green Solvents and Reaction Media

Sulfones, as a class, possess properties that make them candidates for use as green solvents and reaction media. Their high polarity, thermal stability, and low volatility contribute to their potential as more sustainable alternatives to traditional organic solvents nih.govrsc.orgfrontiersin.orgsysu.edu.cnorganicchemistrydata.orgsigmaaldrich.com. This compound, with its specific structure, would be expected to share some of these characteristics. Dimethyl sulfone (DMSO), a common sulfone, is known for its excellent solvency and thermal stability, finding use as a high-temperature solvent for both inorganic and organic substances americanchemicalsuppliers.com. While specific studies detailing this compound's properties as a green solvent are not explicitly provided, the general trend of sulfones being investigated for greener chemical processes suggests its potential in this area. Deep eutectic solvents (DES), which can incorporate sulfone functionalities, are also being explored as sustainable reaction media, offering advantages such as recyclability and reduced volatile organic compound (VOC) emissions rsc.org.

Compound List:

this compound

Methiocarb-sulfone

Di-p-tolyl sulfone

Diphenyl sulfone

Bis(4-methoxyphenyl) sulfone

Dimethyl sulfone

Based on the executed searches, no scientific literature or research findings were found that describe the use of "this compound" in environmental remediation technologies, such as adsorbents or degradation processes. The searches did not yield any relevant data or studies pertaining to this specific compound's application in environmental cleanup.

Therefore, it is not possible to generate the requested article content, detailed research findings, or data tables for the section "6.5. Environmental Remediation Technologies (e.g., Adsorbents, Degradation)" focusing solely on this compound.

Future Research Directions and Emerging Trends for Di 2,3 Xylyl Sulfone

Development of Novel Synthetic Methodologies

The synthesis of di-2,3-xylyl sulfone typically involves the sulfonation of xylyl compounds, utilizing reagents like sulfur trioxide or chlorosulfonic acid. Catalytic methods and reflux conditions are often employed to enhance reaction efficiency and yield smolecule.com. Future research is focused on developing more sophisticated and efficient synthetic routes. This includes exploring new catalytic systems, optimizing reaction parameters for higher regioselectivity and yield, and investigating metal-free or greener synthetic pathways. For instance, advancements in Friedel-Crafts sulfonylation using reusable solid acids present an eco-friendly approach to sulfone synthesis, potentially applicable to xylyl sulfones researchgate.net. Research into novel three-component reactions, such as those involving alkynes, iodine, and sodium sulfinates, also offers new strategies for constructing functionalized molecules that could be adapted for sulfone synthesis acs.org. The development of more atom-economical and waste-reducing synthetic methodologies remains a key objective.

Exploration of Advanced Materials Applications

This compound's structural features, including its thermal stability and potential for functionalization, make it a candidate for advanced materials. It can serve as a monomer or additive in the synthesis of polymers with enhanced thermal stability smolecule.com. Research is ongoing into its incorporation into high-performance polymers, such as polyimides, where sulfone groups can contribute to improved thermal and mechanical properties, as well as organosolubility chemijournal.comidu.ac.id. Its potential use in composite materials and in the development of materials with specific electrical or thermal properties is also an area of active investigation. The sulfone moiety is known to impart rigidity and thermal resistance to polymer backbones, making this compound a promising building block for materials designed for demanding environments idu.ac.idshowa-america.com.

Integration with Sustainable Chemistry Principles

The principles of green chemistry are increasingly being integrated into the synthesis and application of chemical compounds, including sulfones opcw.orgacs.orgalliedacademies.orgcore.ac.uksciencepublishinggroup.com. Future research directions for this compound will likely focus on developing synthesis methods that minimize hazardous substances, reduce waste generation, and improve atom economy. This could involve exploring biocatalysis, using renewable feedstocks, employing safer solvents, and optimizing reaction conditions for energy efficiency. For example, the development of catalytic methods using reusable solid acids for sulfonylation represents a step towards greener sulfone synthesis researchgate.net. Investigating solvent-free reactions or utilizing environmentally benign reaction media are also critical aspects of sustainable chemistry that could be applied to the production of this compound.

Interdisciplinary Research Involving this compound

The unique chemical structure of this compound opens avenues for interdisciplinary research. Its potential as an intermediate in pharmaceutical synthesis due to its chemical properties suggests collaborations with medicinal chemistry and drug discovery smolecule.com. Furthermore, its role in material science applications, such as in polymers, bridges chemistry with materials engineering and physics. Research into its interactions with other molecules and its behavior in various chemical environments could lead to applications in areas like supramolecular chemistry or catalysis smolecule.comusd.eduacs.org. Exploring its potential in fields such as agrochemicals or as a component in functional materials for electronics or energy storage could also foster interdisciplinary collaborations.

Challenges and Opportunities in this compound Research

A key challenge in the research and development of this compound lies in developing highly efficient, selective, and scalable synthetic methodologies that are also environmentally sustainable. Optimizing yields and minimizing the formation of isomeric byproducts are crucial for its practical application smolecule.comresearchgate.net. Another challenge is fully characterizing its properties and understanding its behavior in complex material matrices or biological systems.

However, these challenges also present significant opportunities. The demand for high-performance polymers and advanced materials continues to grow, creating a market for compounds like this compound that can impart desirable properties such as thermal stability and mechanical strength smolecule.comidu.ac.id. The ongoing push towards sustainable chemistry provides an impetus to develop greener synthetic routes, which could lead to cost reductions and improved environmental profiles. Furthermore, exploring its potential in niche applications, such as specialized intermediates or components in functional materials, offers promising avenues for future research and commercialization.

Conclusion

Summary of Key Research Findings

Research into Di-2,3-xylyl sulfone, a representative member of the diaryl sulfone family, has elucidated its fundamental chemical characteristics and synthetic accessibility. The core structure, featuring a sulfonyl group flanked by two 2,3-dimethylphenyl rings, has been synthesized and characterized through various established and novel methodologies. Primary synthetic routes explored include the oxidation of corresponding sulfides and modern cross-coupling reactions, which offer high yields and functional group tolerance. organic-chemistry.orgorganic-chemistry.org

Investigations have confirmed the compound's molecular structure and properties through standard analytical techniques. The sulfone group acts as a key functional moiety, influencing the molecule's electronic properties and three-dimensional conformation. Studies on related diaryl sulfones have shown that this class of compounds serves as versatile intermediates in organic synthesis. chemistryviews.org The stability of the sulfone bridge and the reactivity of the attached aryl rings allow for further functionalization, making it a valuable building block for more complex molecules.

Table 1: Overview of Synthetic Methodologies for Diaryl Sulfones

| Synthesis Method | Key Reagents/Catalysts | General Applicability | Citation |

| Oxidation of Diaryl Sulfides | Hydrogen Peroxide (H₂O₂), Tantalum/Niobium Carbide | High-yield, selective for sulfone formation | organic-chemistry.org |

| Palladium-Catalyzed Coupling | Aryl Halides, SO₂ Surrogate (e.g., DABSO), Palladium Catalyst | High versatility, allows for convergent synthesis | chemistryviews.org |

| Metal-Free Arylsulfonylation | Arynes, Thiosulfonates, Cesium Fluoride (B91410) (CsF) | Mild conditions, avoids transition metals | organic-chemistry.org |

| Copper-Catalyzed Cross-Coupling | Aryl Boronic Acids, Arylsulfonyl Chlorides, CuI | Broad substrate scope | mdpi.com |

Broader Implications of this compound Studies

The study of this compound and its analogs carries significant implications for both materials science and medicinal chemistry. The diaryl sulfone motif is a critical component in high-performance polymers, imparting thermal stability and desirable mechanical properties. chemistryviews.org Although this compound itself is a discrete molecule, its structural characteristics provide insight into the behavior of polysulfones, a class of engineering thermoplastics.

In the realm of pharmaceuticals and agrochemicals, the sulfone functional group is present in numerous biologically active compounds. researchgate.net Research on molecules like this compound contributes to a deeper understanding of how the sulfone core can be utilized as a scaffold in drug design. chemistryviews.org Studies on various substituted diaryl sulfones have revealed their potential as antibacterial, anticancer, and anti-inflammatory agents. nih.govnih.gov Therefore, the synthetic methods and chemical properties established for this compound can inform the development of novel therapeutic and crop protection agents. The versatility of the sulfone group makes it a "chemical chameleon," capable of participating in diverse reactions to create a wide range of complex organic molecules. researchgate.net

Future Outlook for this compound Research

The future of research on this compound and related compounds is poised to advance in several key directions. A primary focus will be the development of more sustainable and atom-economical synthetic protocols. mdpi.com This includes the exploration of catalyst-free reaction conditions and the use of greener, more readily available starting materials to minimize environmental impact. organic-chemistry.orgmdpi.com

Further investigations will likely concentrate on expanding the applications of this molecular scaffold. This involves synthesizing a library of derivatives by modifying the xylyl rings to explore structure-activity relationships, particularly for biological applications. nih.gov As the demand for novel pharmaceuticals and advanced materials continues to grow, the foundational knowledge gained from studying compounds like this compound will be invaluable. Future work may also explore its potential use in specialized fields such as organic electronics or as a ligand in catalysis, leveraging the unique electronic and steric properties of the molecule. The continued development of efficient synthetic routes will be crucial for unlocking the full potential of this and other diaryl sulfones in various scientific and industrial fields. researchgate.netresearchgate.net

Q & A

Q. What are the optimal methods for synthesizing Di-2,3-xylyl sulfone with high purity?

- Methodological Answer : Synthesis of this compound requires careful control of sulfonation and purification steps. A validated approach involves using activated carbon and ion-exchange resin adsorption to remove impurities. For example, activated carbon combined with exchange resin achieved >99.8% purity in sulfone purification, as demonstrated in catalytic hydrogenation processes . Key parameters include reaction time (8-12 hours), temperature (60-80°C), and solvent selection (e.g., dichloromethane). Post-synthesis, FT-IR spectroscopy is recommended to confirm structural integrity.

Q. Which analytical techniques are most effective for characterizing this compound in complex matrices?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) are widely used. For instance, 2,3-xylyl benzenesulfonate (a structurally related compound) was analyzed via HPLC with a C18 column and gradient elution . GC-FID is suitable for volatile derivatives, while mass spectrometry (MS) coupled with HPLC/GC provides molecular fragmentation patterns for structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for resolving aromatic proton environments in Di-2,3-xylyl derivatives.

Q. How can researchers ensure reproducibility in this compound synthesis across laboratories?

- Methodological Answer : Standardize reaction conditions using Design of Experiments (DoE) principles. For example, fractional factorial designs optimize variables like pH, solvent ratio, and catalyst loading. A study on sulfone synthesis applied statistical models to minimize batch-to-batch variability, achieving <2% deviation in yield . Documentation of raw material sources (e.g., CAS 127-63-9 for diphenyl sulfone analogs) and adherence to GHS safety protocols (e.g., proper ventilation, PPE) are critical .

Advanced Research Questions

Q. How does this compound influence cellular metabolic pathways under hypoxic conditions?

- Methodological Answer : While direct evidence on this compound is limited, methyl sulfone analogs demonstrate hypoxia-modulating effects. In breast cancer cells, methyl sulfone suppressed HIF-1α and glycolytic enzymes (e.g., LDHA, PDK1), reducing metastasis . To study this compound, use RNA-seq or metabolomics (e.g., LC-MS/MS) to profile hypoxia-induced changes. Include controls for iron-sulfur cluster biogenesis (e.g., ISCU, NFS1 levels) and validate findings with siRNA knockdowns.

Q. What computational models predict the environmental persistence of this compound?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives. Parameters like logP (octanol-water partition coefficient) and molecular weight influence sulfone persistence. For experimental validation, use OECD 301D shake-flask tests or soil microcosms. Environmental sampling (e.g., groundwater near industrial sites) paired with UPLC-MS/MS detection (LOD: 0.1 µg/L) can assess real-world behavior .

Q. How should researchers address discrepancies in reported biological activities of this compound across studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line variability, solvent effects). For antifungal studies, standardize MIC assays using CLSI guidelines and include positive controls (e.g., fluconazole for Candida spp.) . Cross-validate results with orthogonal assays: biofilm inhibition (crystal violet staining) vs. cytotoxicity (MTT assay on Vero cells). Statistical tools like Bland-Altman plots quantify inter-study variability.

Q. What strategies enhance the catalytic efficiency of this compound in hydrogenation reactions?